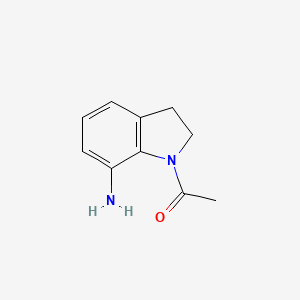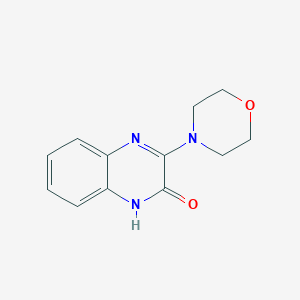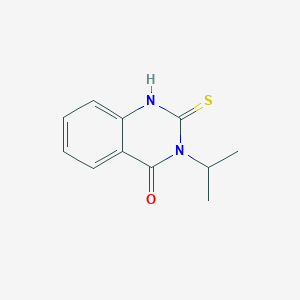
1-(7-Aminoindolin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-Aminoindolin-1-yl)ethanone is a heterocyclic organic compound with the chemical formula C10H12N2O. It belongs to the class of aminoindolinone compounds, which are derivatives of indole and indoline. This compound has gained prominence in various fields of research due to its unique physical and chemical properties. It is a yellowish crystalline solid, slightly soluble in water but highly soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(7-Aminoindolin-1-yl)ethanone can be synthesized via various chemical methods, including one-pot, multi-step, and microwave-assisted reactions. The most common approach involves the cyclization of 4-nitrophenylhydrazine with 2,3-dihydroindole-2-one, followed by the reduction of the nitro group to an amino group. The resulting product is then subjected to acid-catalyzed N-alkylation with ethyl bromide to obtain this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and implementation of green chemistry principles, can be applied to its production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(7-Aminoindolin-1-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(7-Aminoindolin-1-yl)ethanone has been used in various scientific experiments due to its unique photochromic and acid-sensitive properties. It has been utilized as:
pH Sensor: Its acid-sensitive properties make it useful in pH sensing applications.
Fluorescent Probe: Its fluorescence emission properties are exploited in biological imaging.
Photochromic Switch: Its ability to change color upon exposure to different wavelengths of light is used in optical devices.
Electrochromic Material: It is used in electrochromic devices for display applications.
Catalyst: It has been used as a catalyst in organic synthesis.
Wirkmechanismus
1-(7-Aminoindolin-1-yl)ethanone exerts its effects through various mechanisms, depending on its application. For instance:
Biological Activity: It has been found to exhibit anti-tumor, anti-inflammatory, anti-microbial, anti-oxidant, and anti-viral properties.
Photochromic and Fluorescent Properties: The compound’s unique photochromic and fluorescent properties are due to its ability to undergo reversible structural changes upon exposure to light and changes in pH.
Vergleich Mit ähnlichen Verbindungen
1-(7-Aminoindolin-1-yl)ethanone can be compared with other similar compounds, such as:
1-Acetylindoline: Similar in structure but lacks the amino group, resulting in different chemical reactivity and applications.
1-Acetyl-5-bromoindoline: Contains a bromine atom, which significantly alters its chemical properties and reactivity.
1-Acetyl-7-iodoindoline: The presence of an iodine atom introduces unique reactivity patterns compared to this compound.
These comparisons highlight the uniqueness of this compound in terms of its chemical reactivity and applications.
Eigenschaften
IUPAC Name |
1-(7-amino-2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7(13)12-6-5-8-3-2-4-9(11)10(8)12/h2-4H,5-6,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSYJCQFOKJSFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C(=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370629 |
Source


|
| Record name | 1-(7-Amino-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51501-31-6 |
Source


|
| Record name | 1-(7-Amino-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(7-amino-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1271832.png)

![4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1271851.png)

